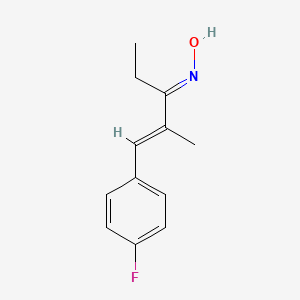
(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
科研应用
乙酰胆碱酯酶的再激活
2-氧代丙醛肟的硫衍生物,类似化合物,在重新激活被有机磷酸酯抑制的乙酰胆碱酯酶方面显示出显著的效力,表明在治疗这些化合物中毒方面具有潜在用途 (Degorre, Kiffer, & Terrier, 1988)。
光气的检测
一种含有meso-肟基取代的化合物被开发为检测光气的探针,突显了在安全和环境监测方面的应用 (Kim, Hwang, Bouffard, & Kim, 2017)。
与金属离子形成的配合物
研究表明,包含二肟基团的配体,类似于查询化合物,具有与铜(II)和镍(II)形成配合物的能力,暗示在配位化学和可能的催化中的应用 (Karaböcek, Karaböcek, & Armutcu, 2006)。
对癌细胞的细胞毒性
羟基化的1,4-萘醌肟,结构相关,对人类癌细胞系显示出细胞毒性,表明在癌症研究中具有潜力 (Zhang, Dong, Meng, Huang, & Li, 2018)。
化工行业应用
肟类化合物具有各种工业应用,包括作为杀虫剂、杀螨剂和对抗有机磷中毒的解毒剂。它们还用于金属的分离和测定 (Sarı, Batı, Guven, Taş, & Aksoy, 2003)。
重要中间体的合成
肟衍生物被用作合成其他化合物的中间体,例如雷帕格林,一种治疗糖尿病的药物 (Liu, Huang, & Zhang, 2011)。
功能化不饱和酮衍生物的合成
对功能化不对称单羰基姜黄素类化合物的合成研究,其中包括肟基团,对制药和材料科学具有重要意义 (Khalid, Ali, Adeel, Din, Tahir, Rodrigues-Filho, Iqbal, & Khan, 2020)。
抗氧化性能
对肟类化合物的研究,如3-(苯基肼基)丁酮肟,已揭示出潜在的抗氧化性能,这可能在药理学中具有重要意义 (Puntel, Gubert, Peres, Bresolin, Rocha, Pereira, Carratu, & Soares, 2008)。
性质
IUPAC Name |
(NE)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKROEBDHHKMNBZ-CHBKHGQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C(=CC1=CC=C(C=C1)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C(=C/C1=CC=C(C=C1)F)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime | |
CAS RN |
1170613-55-4 |
Source


|
| Record name | A-967079 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1170613554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-967079 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S15N98QQ2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

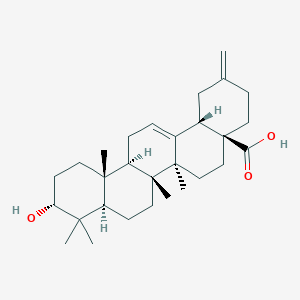
![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)
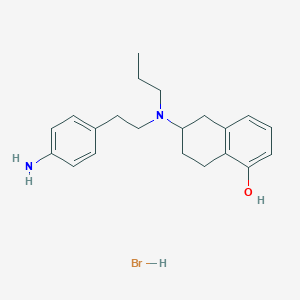
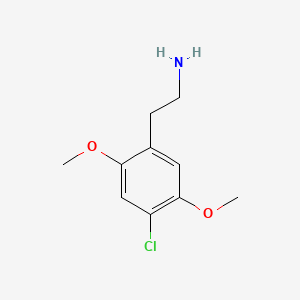
![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)


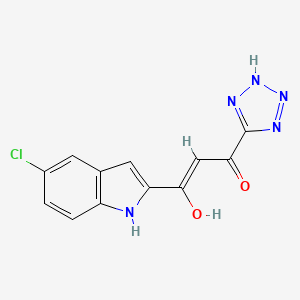
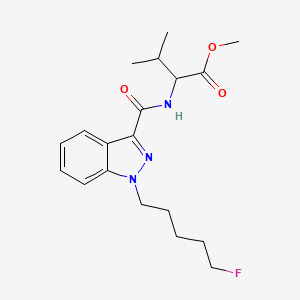
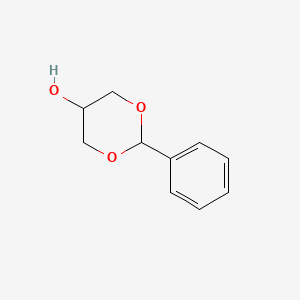
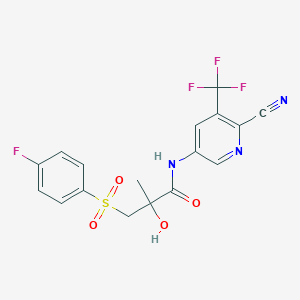
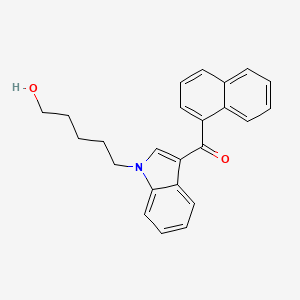
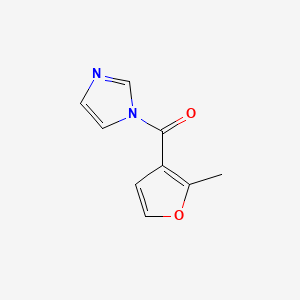
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)